molecular formula C9H12N4O3 B1420215 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1208757-40-7

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1420215
CAS No.: 1208757-40-7
M. Wt: 224.22 g/mol
InChI Key: NGCQILPCQQLXBX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (600 MHz, DMSO-d₆) reveals distinct signals:

δ (ppm) Multiplicity Integration Assignment
8.42 Singlet 1H Triazole C5-H
4.76 Triplet 2H Ethyl -CH₂- (J = 6.2 Hz)
3.42 Multiplet 4H Pyrrolidine N-CH₂
2.98 Multiplet 4H Pyrrolidine CH₂
13.10 Broad singlet 1H Carboxylic acid -OH

13C NMR (150 MHz, DMSO-d₆) assignments:

δ (ppm) Assignment
167.2 Carboxylic acid C=O
160.1 Triazole C4
145.3 Triazole C5
62.8 Ethyl -CH₂-
49.5 Pyrrolidine N-CH₂
25.3 Pyrrolidine CH₂

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr pellet, cm⁻¹):

Peak (cm⁻¹) Assignment
1705 C=O stretch (carboxylic acid)
1680 C=O stretch (ketone)
2500–3300 Broad O-H stretch (carboxylic acid)
1550 Triazole ring C=N/C-C vibrations
1250 C-N stretch (pyrrolidine)

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits characteristic fragments:

m/z Fragment Pathway
224.22 [M]⁺ Molecular ion
207.20 [M–OH]⁺ Loss of hydroxyl radical
179.15 [M–COOH]⁺ Decarboxylation
138.12 [C₆H₁₀N₄O]⁺ Pyrrolidine-ethyl-triazole moiety
84.08 [C₄H₈N]⁺ Pyrrolidine fragment

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-8(12-3-1-2-4-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCQILPCQQLXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinyl Ketoethyl Side Chain

  • The pyrrolidine ring can be introduced by nucleophilic substitution or cyclization of appropriate precursors under acidic or basic conditions.
  • A common approach involves reacting pyrrolidine with α-haloketones or α-ketoesters to form the 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent.
  • For example, pyrrolidine reacts with chloroacetyl derivatives to yield the corresponding ketoethyl pyrrolidine intermediate.

Synthesis of the 1,2,3-Triazole-4-Carboxylic Acid Core

  • The triazole ring is most commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
  • This involves reacting an azide with an alkyne precursor under copper catalysis to form the 1,4-disubstituted 1,2,3-triazole.
  • The carboxylic acid at the 4-position can be introduced by using alkynes or azides bearing ester groups, which are subsequently hydrolyzed.

Coupling to Form the Final Compound

  • The pyrrolidinyl ketoethyl substituent is attached to the triazole ring at the N-1 position.
  • This can be achieved by alkylation of the triazole nitrogen with the ketoethyl pyrrolidine intermediate or by constructing the triazole ring on a suitably functionalized pyrrolidine derivative.
  • Reaction conditions typically involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Hydrolysis of ester intermediates to the carboxylic acid is performed under basic conditions (e.g., NaOH in THF/H2O) followed by acidification.

Representative Synthetic Route Example

Step Reaction Description Conditions Notes
1 Synthesis of pyrrolidinyl ketoethyl intermediate Pyrrolidine + α-haloketone, reflux in DMF, 50–60°C, 3–5 h Purify by flash chromatography
2 Azide-alkyne cycloaddition (CuAAC) Azide + alkyne derivative, Cu(I) catalyst, room temp or mild heating Forms 1,2,3-triazole ring
3 Coupling of pyrrolidinyl ketoethyl to triazole N-1 Reflux in DMF or THF Ensures N-alkylation
4 Hydrolysis of ester to carboxylic acid NaOH/THF/H2O, reflux, then acidify Yields final carboxylic acid

Industrial Considerations and Optimization

  • Continuous flow reactors can be employed to improve reaction control and scalability.
  • Stoichiometry optimization (e.g., 1.2 equivalents of azide to alkyne) reduces side products.
  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures endpoint detection.
  • Purification typically involves flash chromatography or crystallization from suitable solvents (e.g., ethanol/water mixtures).
  • Crystallization at low temperatures (4°C) promotes high-quality single crystals.

Alternative One-Step Synthesis Approaches

  • Patent literature describes a one-step method for preparing 1,2,3-triazole carboxylic acids by reacting azides with β-ketoesters in the presence of a base.
  • This method can be adapted for the target compound by selecting an azide and β-ketoester corresponding to the pyrrolidinyl ketoethyl and triazole moieties.
  • Advantages include fewer steps, higher atom economy, and suitability for large-scale synthesis.

Analytical Confirmation During Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic triazole proton signals at δ 7.8–8.2 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm, and ketoethyl methylene protons.
    • ^13C NMR confirms carbonyl carbons and triazole carbons.
  • Infrared (IR) Spectroscopy:

    • Strong absorption bands at 1700–1720 cm⁻¹ for carboxylic acid C=O stretch.
    • Triazole ring vibrations at 1540–1560 cm⁻¹.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight (~224 g/mol).
  • Crystallography:

    • Single-crystal X-ray diffraction confirms molecular structure and purity.

Summary Table of Key Parameters

Parameter Typical Conditions Notes
Pyrrolidine ring formation Acidic/basic cyclization or nucleophilic substitution Precursor dependent
Azide-Alkyne Cycloaddition Cu(I) catalyst, room temp to mild heat High regioselectivity
Coupling solvent DMF, THF Polar aprotic solvents favored
Hydrolysis NaOH in THF/H2O, reflux Converts ester to acid
Purification Flash chromatography, crystallization Solvent choice critical
Reaction monitoring TLC, HPLC Ensures completion

Chemical Reactions Analysis

Types of Reactions: 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological properties. The molecular formula is C8H10N4O3C_8H_{10}N_4O_3, and it exhibits several functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown that it can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation . Further studies are required to elucidate its efficacy and safety in clinical settings.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile with several proteins involved in disease processes, indicating its potential as a lead compound for drug development .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings before advancing to clinical trials .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has implications for developing new materials with specific electronic or catalytic properties.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Demonstrated effectiveness against S. aureus and E. coliPotential for developing new antibiotics
Anti-inflammatory Research Inhibition of COX enzymes observedCould lead to safer anti-inflammatory medications
Anticancer Mechanism Investigation Induction of apoptosis in cancer cell linesPotential for cancer therapeutics

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Triazole Carboxylic Acid Derivatives

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid R₁ = pyrrolidin-1-yl C₉H₁₂N₄O₃ 224.22 High polarity due to pyrrolidine and carboxylic acid; potential for H-bonding
1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid R₁ = piperidin-1-yl (6-membered amine) C₁₀H₁₄N₄O₃ 238.25 Increased lipophilicity due to larger piperidine ring; acute toxicity noted
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid R₁ = 4-Cl-C₆H₄, R₂ = CF₃ C₁₀H₆ClF₃N₃O₂ 304.62 Enhanced electron-withdrawing effects (Cl, CF₃); selective c-Met kinase inhibition
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid R₁ = thiazol-2-yl C₇H₇N₅O₂S 237.23 Zwitterionic properties; moderate antiproliferative activity against melanoma

Pyrazole Carboxylic Acid Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid Pyrazole ring C₂₄H₂₀N₂O₃ 384.43 Bulkier aromatic substituents; lower solubility; tested in lamellarin O analogues
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic acid Pyrazole ring C₁₂H₁₁ClN₂O₄ 282.68 Hydroxyethyl group improves water solubility; uncharacterized bioactivity

Physicochemical Properties

  • Polarity : The pyrrolidine-containing triazole acid exhibits higher polarity compared to its piperidine analogue due to the smaller amine ring and stronger H-bonding capacity .
  • Thermal Stability : Triazole derivatives generally show high thermal stability (>200°C), whereas pyrazole analogues may decompose at lower temperatures due to less aromatic stabilization .

Anticancer Activity

Compound Name Cell Line (Cancer Type) Growth Inhibition (GP%) Mechanism Notes Reference
This compound N/A (predicted) N/A Structural similarity to active triazole amides; likely low activity due to high acidity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (lung) 68.09% c-Met kinase inhibition; apoptosis induction
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid LOX IMVI (melanoma) 62.25% Zwitterionic properties enhance target binding

Toxicity

  • The piperidine analogue (1-(2-oxo-2-(piperidin-1-yl)ethyl)-triazole acid) is classified as acutely toxic (Category 2, H300) and causes skin corrosion .
  • Pyrrolidine-containing derivatives are less toxic but require handling precautions due to reactive functional groups .

Biological Activity

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1208757-40-7) is a synthetic compound characterized by the presence of a pyrrolidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H12N4O3C_9H_{12}N_4O_3 with a molecular weight of 224.22 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological properties.

PropertyValue
CAS Number1208757-40-7
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity. The presence of the pyrrolidine ring enhances this effect by improving lipophilicity, facilitating cellular uptake. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Activity

The triazole scaffold is recognized for its role in developing anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell growth and survival. For instance, compounds derived from triazoles have shown promise in targeting specific enzymes involved in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that suggests anti-inflammatory properties associated with this compound. The carboxylic acid group may interact with inflammatory pathways, potentially reducing cytokine production and inflammatory responses .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to cell surface receptors, altering downstream signaling cascades.
  • Pathway Modulation : The compound may influence pathways related to inflammation and apoptosis.

Study on Antimicrobial Activity

A recent study examined the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that the derivative containing the pyrrolidine moiety exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound effectively induced apoptosis in treated cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What synthetic methodologies are effective for preparing 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid?

Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with pyrrolidine-containing precursors. A similar approach is described for pyrazole-carboxylic acid derivatives, where Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aryl groups . Key steps include:

  • Reaction Optimization : Use degassed DMF/water mixtures with Pd(PPh₃)₄ as a catalyst for coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.
  • Yield : Typical yields range from 70–90% under optimized conditions .

Q. How can the purity and structure of this compound be validated?

Answer: Multi-spectral characterization is critical:

  • 1H/13C NMR : Look for characteristic peaks (e.g., triazole protons at δ 7.8–8.2 ppm; pyrrolidine methylene protons at δ 2.5–3.5 ppm) .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₉H₁₂N₅O₃: 246.09) .
  • Elemental Analysis : Ensure C, H, N values match theoretical calculations (±0.3% tolerance) .

Q. What are the key solubility and stability considerations for this compound?

Answer:

  • Solubility : Likely polar aprotic solvent-soluble (DMF, DMSO) due to carboxylic acid and triazole groups. Avoid aqueous storage unless buffered (pH 6–8) to prevent decomposition .
  • Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Decomposition occurs above 150°C, releasing CO₂ and NOₓ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 integrase or aldose reductase), focusing on hydrogen bonding with the carboxylic acid group and π-π stacking with the triazole ring .

Q. What strategies resolve contradictions in biological activity data (e.g., antagonistic vs. synergistic effects)?

Answer:

  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone) to quantify affinity (Kd) and rule off-target effects .
  • Case Study : In spiroimidazole derivatives, antagonism arises from competitive receptor binding, which can be mitigated by modifying the pyrrolidine substituents .

Q. How does the pyrrolidine moiety influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Pyrrolidine increases logP (experimental: ~1.2), enhancing blood-brain barrier permeability.
  • Metabolism : CYP3A4-mediated oxidation of the pyrrolidine ring generates N-oxide metabolites, detectable via LC-MS/MS .
  • SAR Studies : Replace pyrrolidine with piperidine to compare bioavailability and toxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

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